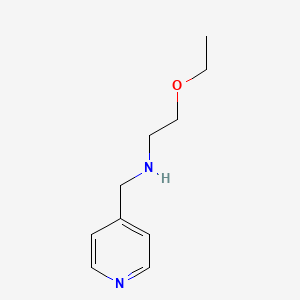
(2-Ethoxyethyl)(pyridin-4-ylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethoxyethyl)(pyridin-4-ylmethyl)amine is an organic compound that belongs to the class of amines It consists of a pyridine ring substituted at the 4-position with a methyl group, which is further substituted with a 2-ethoxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyethyl)(pyridin-4-ylmethyl)amine typically involves the reaction of pyridin-4-ylmethylamine with 2-ethoxyethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures. The product is then purified by standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Ethoxyethyl)(pyridin-4-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxyethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in solvents such as ether or tetrahydrofuran.
Substitution: Various nucleophiles (e.g., halides, amines); reactions may require catalysts or specific conditions like elevated temperatures or the presence of a base.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Products where the ethoxyethyl group is replaced by other functional groups.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (2-Ethoxyethyl)(pyridin-4-ylmethyl)amine serves as a building block for the synthesis of more complex molecules. It can be used in the preparation of heterocyclic compounds, which are valuable in medicinal chemistry.
Biology
The compound may be explored for its potential biological activities, including antimicrobial, antiviral, or anticancer properties. Researchers can modify its structure to enhance its efficacy and selectivity towards specific biological targets.
Medicine
In medicinal chemistry, this compound can be used as a precursor for the development of new pharmaceutical agents. Its derivatives may exhibit therapeutic properties and can be optimized for drug development.
Industry
The compound can be utilized in the production of specialty chemicals and materials. Its unique structure allows for the design of novel materials with specific properties, such as improved solubility or stability.
Mécanisme D'action
The mechanism of action of (2-Ethoxyethyl)(pyridin-4-ylmethyl)amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved can vary based on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Methoxyethyl)(pyridin-4-ylmethyl)amine: Similar structure but with a methoxyethyl group instead of an ethoxyethyl group.
(2-Ethoxyethyl)(pyridin-3-ylmethyl)amine: Similar structure but with the pyridine ring substituted at the 3-position.
(2-Ethoxyethyl)(pyridin-4-yl)amine: Lacks the methyl group on the pyridine ring.
Uniqueness
(2-Ethoxyethyl)(pyridin-4-ylmethyl)amine is unique due to the presence of both the ethoxyethyl and pyridin-4-ylmethyl groups. This combination imparts specific chemical and physical properties, making it a versatile compound for various applications. Its structure allows for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties.
Propriétés
Formule moléculaire |
C10H16N2O |
|---|---|
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
2-ethoxy-N-(pyridin-4-ylmethyl)ethanamine |
InChI |
InChI=1S/C10H16N2O/c1-2-13-8-7-12-9-10-3-5-11-6-4-10/h3-6,12H,2,7-9H2,1H3 |
Clé InChI |
BKBFPNYMTUFFPU-UHFFFAOYSA-N |
SMILES canonique |
CCOCCNCC1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


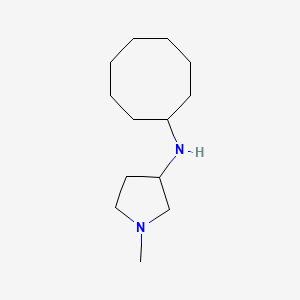
![3-Methyl-1-azaspiro[4.5]decan-2-one](/img/structure/B13239627.png)
![[3-(tert-Butoxy)cyclobutyl]hydrazine](/img/structure/B13239631.png)
![(Butan-2-yl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13239633.png)


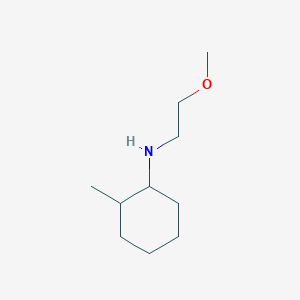
![[1-(Oxan-4-yl)ethyl]hydrazine](/img/structure/B13239667.png)
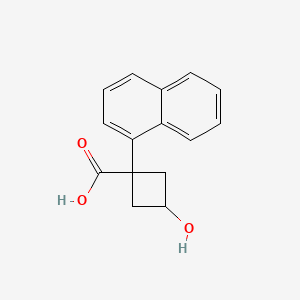
![2-{[(Benzyloxy)carbonyl]amino}-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13239682.png)
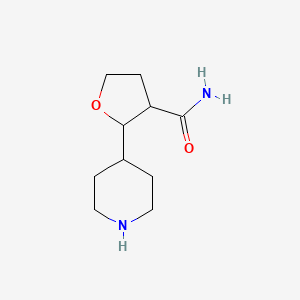
![2-(4-Fluorophenyl)-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13239693.png)
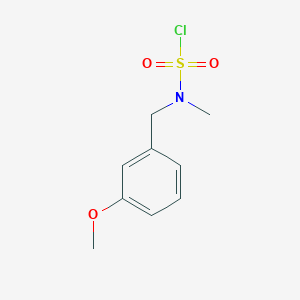
![Methyl 2-chloro-4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13239708.png)
